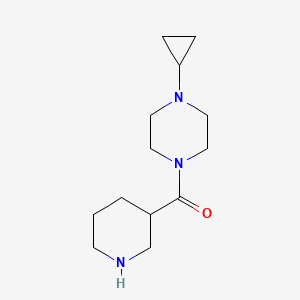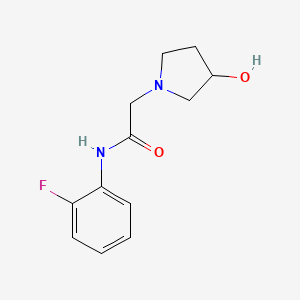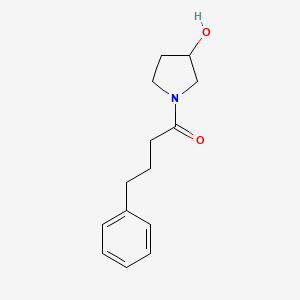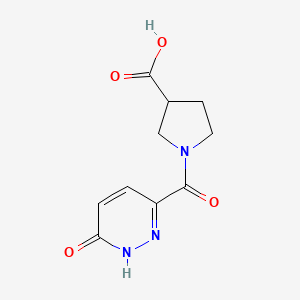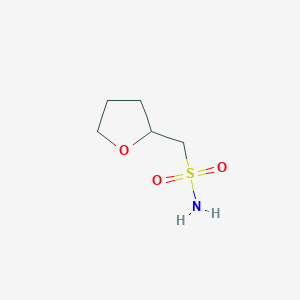
Oxolan-2-ylméthanesulfonamide
Vue d'ensemble
Description
Oxolan-2-ylmethanesulfonamide (CAS Number: 859998-68-8) is a chemical compound with the molecular formula C5H11NO3S . It falls within the class of sulfonamides, which are derivatives of sulfonic acids. The compound consists of an oxolan-2-yl group attached to a methanesulfonamide moiety . The structure of Oxolan-2-ylmethanesulfonamide is depicted below:
Molecular Structure Analysis
The molecular weight of Oxolan-2-ylmethanesulfonamide is approximately 165.21 g/mol . It exists as a white powder and has a melting point range of 80-83°C . The compound’s chemical structure comprises an oxolan-2-yl ring connected to a methanesulfonamide group.
Chemical Reactions Analysis
While detailed chemical reactions involving Oxolan-2-ylmethanesulfonamide are scarce, it is essential to explore its reactivity. Investigating its behavior under various conditions, such as oxidation or reduction, could provide insights into potential synthetic applications. For instance, cyclic voltammetry (CV) can be employed to study coupled chemical reactions and monitor the conversion of the compound over time .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthèse de sondes fluorescentes
L'oxolan-2-ylméthanesulfonamide est utilisé dans la synthèse de dérivés de la naphtalimide contenant des sulfonamides. Ces dérivés servent de sondes fluorescentes pour le ciblage tumoral, ce qui est crucial pour la détection non invasive du cancer par imagerie fluorescente .
Recherche sur le cancer
Les dérivés du composé ont montré un potentiel dans la recherche sur le cancer, en particulier dans le développement de groupes de ciblage tumoral. Cette application est importante pour la création d'outils de diagnostic plus efficaces pour la détection du cancer .
Science des matériaux
En science des matériaux, l'this compound peut être utilisé pour modifier les propriétés des matériaux, ce qui pourrait conduire au développement de nouveaux matériaux présentant des caractéristiques spécifiques souhaitées pour diverses applications .
Synthèse chimique
Ce composé est impliqué dans les processus de synthèse chimique, où il peut agir comme un intermédiaire ou un réactif pour produire d'autres composés chimiques. Son rôle dans la synthèse est précieux pour élargir la gamme de produits chimiques disponibles pour la recherche et l'utilisation industrielle .
Développement pharmaceutique
L'this compound peut jouer un rôle dans le développement de nouveaux produits pharmaceutiques, en particulier compte tenu de sa participation à la synthèse de composés ayant des propriétés antibactériennes potentielles .
Études environnementales
Les dérivés du composé, en particulier dans le contexte des médicaments sulfonamides, ont été étudiés pour leur toxicité environnementale. Comprendre l'impact environnemental de ces composés est essentiel pour évaluer leur sécurité et leurs effets écologiques .
Mécanisme D'action
are a major class of chemotherapeutic agents used for the systemic treatment of bacterial infection in humans . They work by inhibiting folate metabolism, which is crucial for bacterial growth and reproduction .
The mode of action of sulfonamides involves the competitive inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By blocking this enzyme, sulfonamides prevent the bacteria from producing folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .
The biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting this pathway, sulfonamides can effectively halt the growth and reproduction of bacteria .
As for the pharmacokinetics of sulfonamides, they are generally well absorbed from the gastrointestinal tract and are distributed throughout all body fluids . They are metabolized in the liver and excreted in the urine .
The result of action of sulfonamides is the inhibition of bacterial growth and reproduction, which can help to control and eliminate bacterial infections .
The action environment of sulfonamides can be influenced by various factors. For example, the presence of pus or necrotic tissue can reduce the effectiveness of sulfonamides . Additionally, the pH of the urine can affect the solubility of sulfonamides and their propensity to crystallize, which can impact their excretion and potential for toxicity .
Analyse Biochimique
Biochemical Properties
Oxolan-2-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, thereby modulating the enzyme’s catalytic activity .
Cellular Effects
Oxolan-2-ylmethanesulfonamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, oxolan-2-ylmethanesulfonamide can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of oxolan-2-ylmethanesulfonamide involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, oxolan-2-ylmethanesulfonamide has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxolan-2-ylmethanesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxolan-2-ylmethanesulfonamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to oxolan-2-ylmethanesulfonamide in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of oxolan-2-ylmethanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, oxolan-2-ylmethanesulfonamide can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
Oxolan-2-ylmethanesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the pentose phosphate pathway, which is essential for generating NADPH and ribose-5-phosphate . Additionally, oxolan-2-ylmethanesulfonamide can affect the glycolytic pathway by modulating the activity of key glycolytic enzymes, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of oxolan-2-ylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For instance, oxolan-2-ylmethanesulfonamide can be transported across cell membranes by solute carrier transporters, which play a critical role in its cellular uptake and distribution . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
Oxolan-2-ylmethanesulfonamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, oxolan-2-ylmethanesulfonamide can localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it may be found in the nucleus, where it can interact with nuclear proteins and affect gene expression .
Propriétés
IUPAC Name |
oxolan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNXQTATJRFVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859998-68-8 | |
| Record name | oxolan-2-ylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



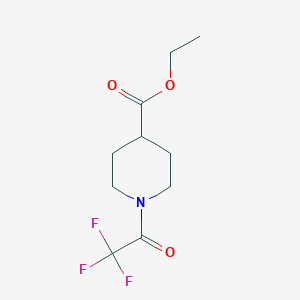
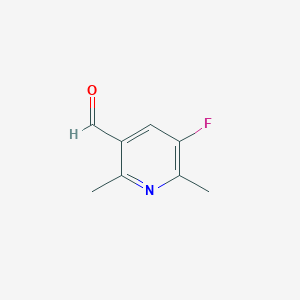
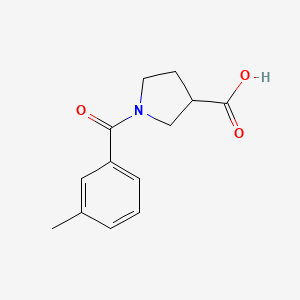
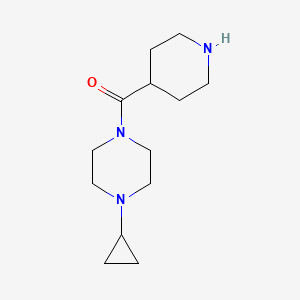
![3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1464262.png)
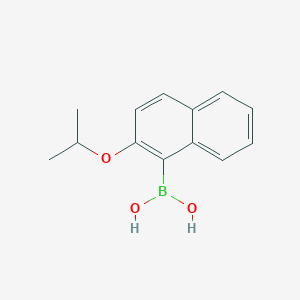
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)
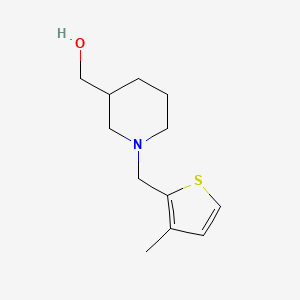
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
